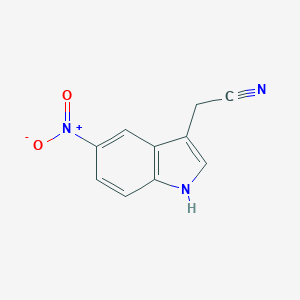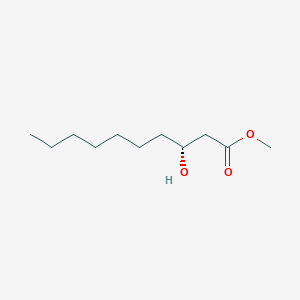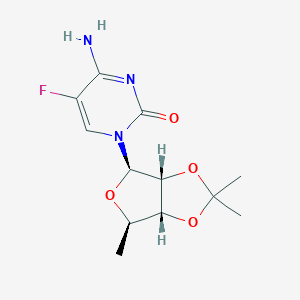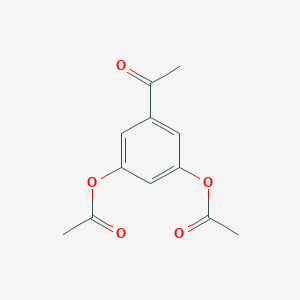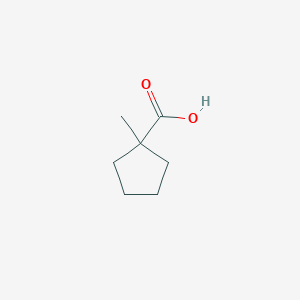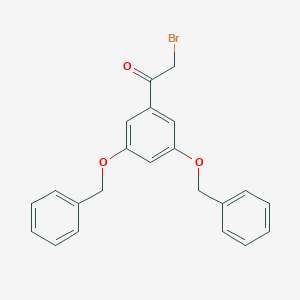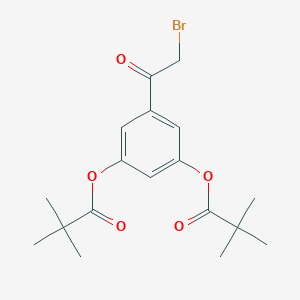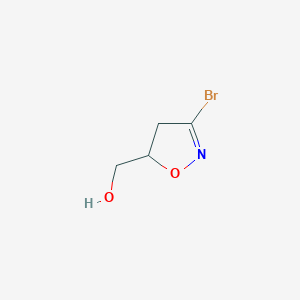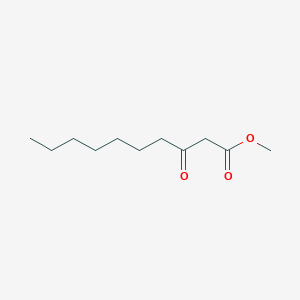![molecular formula C9H12N2O2 B017177 4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one CAS No. 106867-70-3](/img/structure/B17177.png)
4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one, also known as THIP, is a psychoactive drug that belongs to the class of GABA receptor agonists. It was first synthesized in 1963 by Danish pharmacologist Povl Krogsgaard-Larsen. THIP has been widely used in scientific research to study the mechanisms of GABAergic neurotransmission and its role in various physiological and pathological conditions.
Mechanism Of Action
4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one acts as a selective agonist of GABA receptor subtype A (GABA-A), which is the major inhibitory neurotransmitter in the central nervous system. It binds to a specific site on the receptor complex, leading to the opening of chloride ion channels and hyperpolarization of the neuron. This results in the suppression of neuronal activity and the reduction of anxiety, seizures, and other symptoms associated with GABAergic dysfunction.
Biochemical And Physiological Effects
4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one has been shown to have a range of biochemical and physiological effects, depending on the dose and duration of administration. It has been shown to enhance the activity of GABAergic neurons in the brain, leading to sedation, muscle relaxation, and anxiolysis. 4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one has also been shown to reduce the activity of glutamatergic neurons, which are responsible for excitatory neurotransmission and can lead to seizures and other neurological disorders.
Advantages And Limitations For Lab Experiments
4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one has several advantages for use in laboratory experiments. It is a highly selective agonist of GABA-A receptors, which allows for the specific modulation of GABAergic neurotransmission without affecting other neurotransmitter systems. 4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one is also relatively stable and easy to synthesize, making it a cost-effective tool for research. However, 4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one has some limitations, such as its short half-life and potential for tolerance and dependence with chronic use.
Future Directions
There are several future directions for research on 4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one and its role in GABAergic neurotransmission. One area of interest is the development of novel 4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one analogs with improved pharmacokinetic properties and selectivity for specific GABA-A receptor subtypes. Another area of interest is the use of 4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one in combination with other drugs, such as benzodiazepines and antipsychotics, to enhance their therapeutic effects. Additionally, further research is needed to elucidate the mechanisms of action of 4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one and its potential therapeutic applications in various neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one involves the reaction of 3-chloro-2-methylpropene with 3-aminopyrazine in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then treated with sodium borohydride and acetic acid to yield 4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one in high yield and purity.
Scientific Research Applications
4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one has been extensively used in scientific research to study the role of GABAergic neurotransmission in various physiological and pathological conditions. It has been shown to enhance the inhibitory effects of GABA on neuronal activity, leading to sedative, anxiolytic, and anticonvulsant effects. 4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one has also been used to study the mechanisms of action of other psychoactive drugs, such as benzodiazepines, barbiturates, and ethanol.
properties
CAS RN |
106867-70-3 |
|---|---|
Product Name |
4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one |
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.2 g/mol |
IUPAC Name |
4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one |
InChI |
InChI=1S/C9H12N2O2/c12-9-6-10-7-4-2-1-3-5-8(7)11(9)13/h6,13H,1-5H2 |
InChI Key |
GIODJODNWPSIDB-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(CC1)N(C(=O)C=N2)O |
Canonical SMILES |
C1CCC2=C(CC1)N(C(=O)C=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



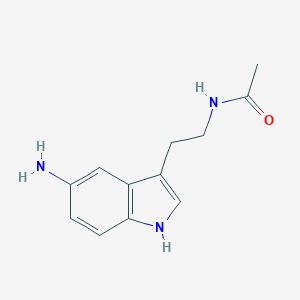
![N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B17095.png)
